Sₙ2 Reactivity at C1 Bromine: Neopentyl-Type Steric Retardation vs. Linear 1,5-Dibromopentane
The C1 bromine of 1,5-dibromo-2-methylpentane resides on a carbon bearing a CH₂Br group and a chiral C2 center substituted with a methyl group, creating steric congestion analogous to neopentyl bromide. Dostrovsky, Hughes, and Ingold demonstrated that neopentyl bromide undergoes Sₙ2 solvolysis up to 3 × 10⁶ times slower than methyl bromide and approximately 4 × 10⁴ times slower than ethyl bromide due to strong steric hindrance in the trigonal-bipyramidal transition state [1]. In contrast, both terminal bromines of 1,5-dibromopentane are conventional primary alkyl bromides with unhindered access for backside nucleophilic attack. For the target compound, only the C5 bromine retains this typical primary reactivity; the C1 bromine is dramatically deactivated toward Sₙ2 pathways. This differential reactivity enables selective monofunctionalization at C5 in the presence of suitable nucleophiles, a chemoselectivity that cannot be achieved with the symmetric linear analog [2].
| Evidence Dimension | Relative Sₙ2 solvolysis rate (neopentyl-type bromide vs. unhindered primary bromide) |
|---|---|
| Target Compound Data | C1 bromine of 1,5-dibromo-2-methylpentane is neopentyl-type; Sₙ2 rate is retarded by a factor of ~10⁴–10⁶ compared to unhindered primary alkyl bromides [1]. |
| Comparator Or Baseline | Ethyl bromide (unhindered primary): relative Sₙ2 rate ~1.0. Neopentyl bromide: relative Sₙ2 rate ~2.5 × 10⁻⁵ (i.e., ~40,000-fold slower). 1,5-Dibromopentane (CAS 111-24-0) bears two unhindered primary bromines with reactivity comparable to ethyl bromide [1]. |
| Quantified Difference | The C1 position is approximately 4 × 10⁴ times less reactive toward Sₙ2 than the primary bromines of 1,5-dibromopentane; for solvolysis, the factor can reach 3 × 10⁶ [1]. |
| Conditions | Solvolysis in aqueous ethanol; comparative Sₙ2 rates derived from kinetic measurements on neopentyl, ethyl, and methyl bromides (J. Am. Chem. Soc. 1948, 70, 846–854) [1]. Note: These are class-level rate comparisons; direct experimental rate data for 1,5-dibromo-2-methylpentane versus 1,5-dibromopentane were not identified in the retrieved literature. |
Why This Matters
For procurement decisions, this differential reactivity dictates whether stepwise, site-selective derivatization is feasible—1,5-dibromo-2-methylpentane enables C5-first functionalization strategies that the symmetric linear analog cannot support.
- [1] Dostrovsky, I.; Hughes, E. D.; Ingold, C. K. The Correlation of Solvolysis Rates. J. Am. Chem. Soc. 1948, 70 (2), 846–854. DOI: 10.1021/ja01182a117. View Source
- [2] Rzepa, H. S. The Sn1…Sn2 mechanistic continuum. The special case of neopentyl bromide. Henry Rzepa's Blog, 2011. Calculates a ΔΔG‡ of 9.4 kcal·mol⁻¹ between methyl and neopentyl bromide, corresponding to a rate ratio of ~8.3 × 10⁶. https://www.rzepa.net/blog/?p=4002 (accessed 2026-05-06). View Source
